3-(Naphthalen-1-yl)butanoic acid

Description

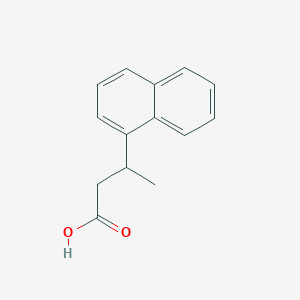

3-(Naphthalen-1-yl)butanoic acid is a carboxylic acid derivative featuring a naphthalene ring substituted at the 1-position and linked to a four-carbon chain.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c1-10(9-14(15)16)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) |

InChI Key |

RTYRKKRZQSSAQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)butanoic acid typically involves the Friedel-Crafts acylation of naphthalene with butanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+Butanoic acid derivativeAlCl33-(Naphthalen-1-yl)butanoic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthalen-1-yl ketones or carboxylic acids.

Reduction: Naphthalen-1-yl alcohols.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with biological membranes or proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Chain Length and Substituent Effects

| Compound | Chain Length | Key Substituent | Notable Properties |

|---|---|---|---|

| 3-(Naphthalen-1-yl)butanoic acid | C4 | None | Baseline hydrophobicity |

| 3-Naphthalen-1-ylpropanoic acid | C3 | None | Higher polarity |

| 3-(Naphthalen-1-ylthio)propanoic acid | C3 | Thioether (-S-) | Enhanced acidity/reactivity |

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- 3-(Naphthalen-2-yl)butanoic acid (CAS 33417-02-6): Substitution at the 2-position of naphthalene introduces distinct steric and electronic effects.

- 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (CAS 6317-48-2): Partial saturation of the naphthalene ring (tetrahydronaphthalene) reduces aromaticity, which may enhance conformational flexibility and bioavailability .

Table 2: Positional and Saturation Effects

| Compound | Naphthalene Substitution | Saturation | Potential Advantage |

|---|---|---|---|

| This compound | 1-position | Fully aromatic | High aromatic interaction potential |

| 3-(Naphthalen-2-yl)butanoic acid | 2-position | Fully aromatic | Reduced steric hindrance |

| 4-(6-Methoxy-tetrahydronaphthalen-1-yl)butanoic acid | 1-position (saturated) | Partially saturated | Improved solubility |

Functional Group Modifications: Amino and Protected Amino Derivatives

- (S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride (CAS 331846-99-2): The addition of an amino group introduces a basic site, enabling salt formation (e.g., hydrochloride) and enhancing water solubility. This modification is critical for pharmacokinetics in drug candidates .

- (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid (ChemSpider ID 5384482): The tert-butoxycarbonyl (Boc) protecting group stabilizes the amino moiety during synthetic processes, a common strategy in peptide synthesis .

Table 3: Amino-Functionalized Derivatives

| Compound | Functional Group | Key Application |

|---|---|---|

| (S)-3-Amino-4-(1-naphthyl)butanoic acid HCl | Amino (-NH2) | Improved solubility for drug delivery |

| (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid | Protected amino (Boc) | Synthetic intermediate in peptide chemistry |

Pharmacological Activity Comparisons

- 3-(Benzotriazol-1-yl)butanoic acid: This structurally related compound exhibits strong anti-inflammatory and choleretic activity. Substituents on the aromatic ring (e.g., trifluoromethyl groups) enhance activity, while methoxy groups reduce it, highlighting the importance of electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.